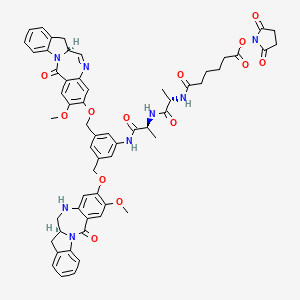

DGN549-L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H58N8O13 |

|---|---|

Molecular Weight |

1075.1 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate |

InChI |

InChI=1S/C58H58N8O13/c1-32(61-51(67)15-9-10-16-54(70)79-66-52(68)17-18-53(66)69)55(71)62-33(2)56(72)63-38-20-34(30-77-49-26-43-41(24-47(49)75-3)57(73)64-39(28-59-43)22-36-11-5-7-13-45(36)64)19-35(21-38)31-78-50-27-44-42(25-48(50)76-4)58(74)65-40(29-60-44)23-37-12-6-8-14-46(37)65/h5-8,11-14,19-21,24-28,32-33,39-40,60H,9-10,15-18,22-23,29-31H2,1-4H3,(H,61,67)(H,62,71)(H,63,72)/t32-,33-,39-,40-/m0/s1 |

InChI Key |

ZJAVYEURWFEFIB-RUUJEGCPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)ON1C(=O)CCC1=O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

DGN549-L: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a highly potent DNA alkylating agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. It is utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular interactions with DNA, the subsequent cellular response, and key experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the properties of its three components: the monoclonal antibody, the linker, and the cytotoxic payload. This compound is a state-of-the-art payload that leverages the potent DNA cross-linking ability of PBD dimers to induce cancer cell death. PBD dimers are significantly more potent than traditional chemotherapeutic agents and exert their cytotoxic effects in a cell cycle-independent manner.[1][2] This guide will elucidate the intricate mechanism through which this compound, as part of an ADC, brings about its anti-tumor effects.

Mechanism of Action: DNA Cross-linking

The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of interstrand cross-links.[1][3] This process can be broken down into the following key steps:

-

Minor Groove Binding: The this compound payload, once released within the cancer cell, translocates to the nucleus and binds to the minor groove of the DNA.[1][3] PBD dimers exhibit a preference for purine-G-purine sequences.[3]

-

Covalent Bond Formation: Following insertion into the minor groove, the electrophilic C11 position of the PBD molecule forms a covalent aminal bond with the N2 of a guanine base.[1]

-

Interstrand Cross-linking: As a dimer, this compound possesses two such reactive sites, allowing it to bind to guanine bases on opposite strands of the DNA, creating a highly cytotoxic interstrand cross-link.[1][3]

-

Minimal DNA Distortion: A key feature of PBD-DNA adducts is that they cause minimal distortion of the DNA helix.[1][4] This characteristic is thought to make the lesions difficult for cellular DNA repair mechanisms to recognize and correct, contributing to their high potency and persistent nature.[3][4]

Signaling Pathway for this compound Induced DNA Damage Response

Cellular Response to this compound Induced DNA Damage

The formation of this compound-mediated DNA interstrand cross-links triggers a complex cellular response, ultimately leading to apoptosis.

-

DNA Damage Sensing: The DNA damage is recognized by sensor proteins of the DNA Damage Response (DDR) pathway, including ATM, ATR, and DNA-PK.[5]

-

Cell Cycle Arrest: Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[5]

-

Apoptosis Induction: Due to the persistent and difficult-to-repair nature of the PBD-induced cross-links, the damage is often deemed irreparable, leading to the initiation of the apoptotic cascade and programmed cell death.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound conjugated to different antibodies via either lysine or site-specific cysteine linkage, as reported by Bai et al. (2020).

Table 1: In Vitro Cytotoxicity of this compound ADCs

| Cell Line | Target Antigen | ADC | Conjugation Method | DAR | IC50 (ng/mL) |

| NCI-H2110 | FRα | mAb1-DGN549-L | Lysine | 3.5 | 10-50 |

| NCI-H2110 | FRα | mAb1-DGN549-C | Cysteine | 1.9 | 50-100 |

| MOLM-13 | CD123 | mAb2-DGN549-L | Lysine | 3.5 | 1-5 |

| MOLM-13 | CD123 | mAb2-DGN549-C | Cysteine | 1.9 | 5-10 |

Data synthesized from Bai C, et al. Bioconjugate Chem. 2020.

Table 2: In Vivo Efficacy of this compound ADCs

| Xenograft Model | Target Antigen | ADC | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%T/C) / Outcome |

| NCI-H2110 | FRα | mAb1-DGN549-L | 3 | Minimally Active |

| NCI-H2110 | FRα | mAb1-DGN549-L | 9 | Complete Regressions |

| NCI-H2110 | FRα | mAb1-DGN549-C | 3 | Minimally Active |

| NCI-H2110 | FRα | mAb1-DGN549-C | 9 | Complete Regressions |

| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-L | 0.1 | 59% Increase in Lifespan |

| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-L | 1 | Sustained Lifespan Increase |

| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-C | 0.1 | 262% Increase in Lifespan |

| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-C | 1 | Sustained Lifespan Increase |

Data synthesized from Bai C, et al. Bioconjugate Chem. 2020.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay

This protocol is based on the methodology for assessing the potency of ADCs against adherent or suspension cancer cell lines.

-

Cell Seeding:

-

For adherent cell lines (e.g., NCI-H2110), seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.

-

For suspension cell lines (e.g., MOLM-13), seed cells at a density of 10,000-20,000 cells per well on the day of the experiment.

-

-

ADC Dilution: Prepare serial dilutions of the this compound ADCs and control ADCs in the appropriate cell culture medium.

-

Treatment: Add the diluted ADCs to the respective wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment:

-

Add a cell viability reagent (e.g., WST-8 or resazurin-based) to each well.

-

Incubate for 2-4 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound ADCs in a subcutaneous tumor model.

-

Cell Implantation:

-

Harvest cancer cells (e.g., NCI-H2110) from culture.

-

Subcutaneously implant 5-10 x 10^6 cells, resuspended in a mixture of media and Matrigel, into the flank of immunocompromised mice (e.g., SCID or nude).

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to an average volume of 100-150 mm³.

-

Measure tumor volume using calipers 2-3 times per week.

-

-

Animal Grouping and Dosing:

-

Randomize mice into treatment and control groups.

-

Administer this compound ADCs, vehicle control, and any other control articles intravenously.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight.

-

The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group (%T/C).

-

-

Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine significant differences between treatment groups.

Mandatory Visualizations

Experimental Workflow for ADC Production and Characterization

Logical Relationship in ADC Efficacy Evaluation

Conclusion

This compound is a potent pyrrolobenzodiazepine dimer payload that induces cancer cell death through the formation of persistent DNA interstrand cross-links. Its unique mechanism of action, which involves minimal DNA distortion and the activation of the DNA damage response pathway, makes it a highly effective component of antibody-drug conjugates. The preclinical data demonstrate that this compound-containing ADCs have significant anti-tumor activity both in vitro and in vivo. Understanding the core mechanism of action of this compound is essential for the rational design and development of next-generation ADCs for targeted cancer therapy.

References

DGN549-L: A Technical Guide to an Indolinobenzodiazepine Payload in ADC Development

For Researchers, Scientists, and Drug Development Professionals

DGN549-L is a potent, DNA-alkylating cytotoxic agent, a member of the indolinobenzodiazepine (IGN) class of payloads, designed for use in antibody-drug conjugates (ADCs).[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. While this compound itself is a tool for preclinical research, the broader class of IGN payloads is currently undergoing clinical evaluation, highlighting the relevance of this technology.

Core Concepts and Mechanism of Action

This compound is the lysine-reactive form of the DGN549 payload, meaning it is designed to be conjugated to monoclonal antibodies (mAbs) through the lysine residues on the antibody's surface.[1][2][4] This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.

The cytotoxic activity of DGN549 stems from its ability to act as a DNA alkylator.[1][2][3] Upon internalization by a target cancer cell and subsequent release from the ADC, the DGN549 payload travels to the nucleus. There, its reactive imine moiety forms a covalent bond with the 2-amino group of a guanine base within the minor groove of the DNA. This DNA modification disrupts the normal cellular processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Caption: Figure 1: Mechanism of Action of DGN549 Payload.

Preclinical Comparative Studies: Lysine vs. Site-Specific Conjugation

A key study by Bai et al. (2020) provides a systematic preclinical comparison of ADCs constructed with this compound (lysine conjugation) and a site-specific cysteine-conjugated version (DGN549-C), referred to as CYSMAB.[4][5][6][7][8] This research highlights the impact of conjugation chemistry on the therapeutic index of an ADC.

The study utilized two different antibody systems:

-

mAb1: An anti-folate receptor alpha (FRα) antibody.

-

mAb2: An anti-CD123 antibody.

Data Presentation

Table 1: In Vitro Cytotoxicity of Anti-FRα (mAb1) DGN549 ADCs

| Cell Line | Target | ADC Construct | IC50 (pM) |

|---|---|---|---|

| KB | FRα-positive | Lysine-linked (2a) | 12 |

| CYSMAB (2b) | 10 | ||

| Namalwa | FRα-negative | Lysine-linked (2a) | >10,000 |

| CYSMAB (2b) | >10,000 |

Data sourced from Bai et al., 2020.

Table 2: In Vitro Cytotoxicity of Anti-CD123 (mAb2) DGN549 ADCs

| Cell Line | Target | ADC Construct | IC50 (pM) |

|---|---|---|---|

| MOLM-13 | CD123-positive | Lysine-linked (3a) | 2.5 |

| CYSMAB (3b) | 2.0 | ||

| NB4 | CD123-negative | Lysine-linked (3a) | >3,000 |

| CYSMAB (3b) | >3,000 |

Data sourced from Bai et al., 2020.

Table 3: In Vivo Efficacy of Anti-FRα (mAb1) ADCs in NCI-H2110 NSCLC Xenograft Model

| ADC Construct | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%T/C) | Outcome |

|---|---|---|---|

| Lysine-linked (2a) | 3 | 43% | Minimal Activity |

| CYSMAB (2b) | 3 | 49% | Minimal Activity |

| Lysine-linked (2a) | 9 | -89% | Durable Complete Regressions |

| CYSMAB (2b) | 9 | -93% | Durable Complete Regressions |

Data sourced from Bai et al., 2020.

Table 4: In Vivo Efficacy of Anti-CD123 (mAb2) ADCs in MOLM-13 AML Disseminated Model

| ADC Construct | Dose (µg/kg DGN549) | Increase in Lifespan (%) |

|---|---|---|

| Lysine-linked (3a) | 0.1 | 59% |

| CYSMAB (3b) | 0.1 | 262% |

| Lysine-linked (3a) | 1 | >414% |

| CYSMAB (3b) | 1 | >414% |

Data sourced from Bai et al., 2020.

The results indicate that while both lysine-conjugated and site-specific ADCs are highly potent, the site-specific versions can offer an improved therapeutic index, demonstrating either better tolerability or, in the case of the anti-CD123 ADC, significantly improved efficacy at lower doses.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the methods described by Bai et al., 2020.

ADC Conjugation and Characterization

-

Lysine-directed Conjugation (this compound): The antibody (mAb1 or mAb2) is incubated with a molar excess of this compound in a buffered solution. The reaction is allowed to proceed for a specified time at a controlled temperature. The resulting ADC is then purified using size-exclusion chromatography to remove unconjugated payload and other impurities.

-

Cysteine-directed Conjugation (CYSMAB): The antibody, engineered with a specific serine to cysteine mutation, is first partially reduced to expose the reactive thiol groups of the engineered cysteines. The reduced antibody is then reacted with a maleimide-containing version of the DGN549 payload (DGN549-C). The reaction is quenched, and the ADC is purified.

-

Characterization: The drug-to-antibody ratio (DAR) and heterogeneity of the ADCs are determined using methods such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay

-

Cell Plating: Target-positive (e.g., KB, MOLM-13) and target-negative (e.g., Namalwa, NB4) cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: Cells are treated with serial dilutions of the DGN549 ADCs or control ADCs.

-

Incubation: The plates are incubated for a period of 4-5 days.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., WST-8 reagent).

-

Data Analysis: The absorbance readings are used to calculate the percentage of viable cells relative to untreated controls. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Xenograft Models

-

NCI-H2110 Non-Small Cell Lung Cancer (NSCLC) Model:

-

Tumor Implantation: SCID mice are subcutaneously inoculated with NCI-H2110 cells.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into treatment groups and administered a single intravenous dose of the ADCs at equivalent payload quantities.

-

Monitoring: Tumor volume and body weight are measured twice weekly.

-

Efficacy Endpoint: The study endpoint is determined by tumor growth inhibition (%T/C), calculated as the percentage of the median tumor volume of the treated group relative to the vehicle control group.

-

-

MOLM-13 Acute Myeloid Leukemia (AML) Disseminated Model:

-

Cell Inoculation: Athymic nude mice are inoculated intravenously with MOLM-13 tumor cells.

-

Dosing: A single intravenous dose of the ADC is administered on day 7 post-inoculation.

-

Monitoring: Mice are monitored daily for signs of morbidity.

-

Efficacy Endpoint: The primary endpoint is survival, and the efficacy is measured as the percent increase in lifespan compared to the vehicle control group.

-

Caption: Figure 2: Workflow for Comparing DGN549 ADC Conjugation Chemistries.

Clinical Context and Future Directions

While there are no publicly disclosed clinical trials for ADCs specifically using the DGN549 payload, the indolinobenzodiazepine (IGN) class of DNA-alkylating agents is clinically relevant. A notable example is Pivekimab sunirine (IMGN632) , a CD123-targeting ADC that utilizes a novel IGN payload.[1][2][5][9] IMGN632 has been investigated in Phase 1/2 clinical trials for hematologic malignancies such as acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][4][5][10]

The development of IGN-based ADCs like IMGN632 demonstrates a strategic shift from DNA cross-linking agents to mono-alkylating agents to improve the tolerability and therapeutic index of this class of payloads.[2] Preclinical and clinical data for IMGN632 show potent anti-leukemia activity and a manageable safety profile, supporting the continued development of this class of ADCs.[5][9]

The research on this compound, therefore, provides a valuable preclinical foundation for understanding the behavior, strengths, and limitations of lysine-conjugated, DNA-alkylating ADCs. The insights gained from these studies inform the rational design of next-generation ADCs with potentially improved clinical outcomes.

References

- 1. Pivekimab sunirine (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Phase 1b/2 Study of IMGN632 as Monotherapy or Combination with Venetoclax and/or Azacitidine for Patients with CD123-Positive Acute Myeloid Leukemia | Joint Clinical Trials Office [jcto.weill.cornell.edu]

In-depth Technical Guide: DGN549-L, a DNA Alkylating Agent for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs). As a member of the indolinobenzodiazepine (IGN) class of cytotoxic payloads, this compound offers a distinct mechanism of action compared to traditional DNA cross-linking agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in the evaluation and utilization of this promising ADC payload.

Introduction to this compound

This compound is a synthetic DNA alkylating agent designed for covalent attachment to monoclonal antibodies (mAbs) via lysine residues.[1] The resulting ADC is engineered to selectively deliver the cytotoxic payload to tumor cells expressing a target antigen. Upon internalization and lysosomal processing, the active form of DGN549 is released, leading to cell death. A key feature of the IGN class of payloads, including DGN549, is their mono-alkylating activity, which distinguishes them from DNA cross-linking agents and is associated with an improved therapeutic index.

Mechanism of Action

The cytotoxic activity of this compound is initiated upon its release from the ADC within the target cancer cell. The mechanism can be delineated into several key steps:

-

ADC Internalization and Payload Release: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis. Trafficking to the lysosome leads to the degradation of the antibody and linker, releasing the active DGN549 payload into the cytoplasm.

-

Nuclear Translocation and DNA Binding: The released DGN549, being cell-permeable, can translocate to the nucleus. It then binds to the minor groove of the DNA helix.

-

Mono-alkylation of Guanine: DGN549 possesses a single reactive imine moiety that covalently binds to the N7 position of a guanine base. This mono-alkylation creates a stable DNA adduct. Unlike bifunctional alkylating agents, DGN549 does not form interstrand or intrastrand cross-links.

-

Induction of DNA Damage Response and Apoptosis: The formation of DGN549-DNA adducts disrupts DNA replication and transcription. This triggers the DNA Damage Response (DDR) pathway, leading to the phosphorylation of histone H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks. The accumulation of DNA damage ultimately activates apoptotic signaling cascades, resulting in programmed cell death.

-

Bystander Effect: The cell-permeable nature of the released DGN549 payload allows it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells. This "bystander effect" is crucial for efficacy in heterogeneous tumors.

Quantitative Preclinical Data

The preclinical efficacy of DGN549 conjugated to different antibodies has been evaluated in various cancer cell lines and xenograft models. The following tables summarize the key quantitative findings from a study comparing lysine-conjugated (this compound) and site-specific cysteine-conjugated (DGN549-C) ADCs.

Table 1: In Vitro Cytotoxicity of anti-FRα (mAb1) DGN549 ADCs

| Cell Line | ADC Format | IC50 (ng/mL ADC) | IC50 (pM DGN549) |

| IGROV1 | Lysine-linked (this compound) | 0.8 | 2.4 |

| Cysteine-linked (DGN549-C) | 0.4 | 1.2 | |

| KB | Lysine-linked (this compound) | 0.3 | 0.9 |

| Cysteine-linked (DGN549-C) | 0.2 | 0.6 | |

| NCI-H2110 | Lysine-linked (this compound) | 1.5 | 4.5 |

| Cysteine-linked (DGN549-C) | 0.9 | 2.7 |

Table 2: In Vitro Cytotoxicity of anti-CD123 (mAb2) DGN549 ADCs

| Cell Line | ADC Format | IC50 (ng/mL ADC) | IC50 (pM DGN549) |

| MOLM-13 | Lysine-linked (this compound) | 0.08 | 0.24 |

| Cysteine-linked (DGN549-C) | 0.05 | 0.15 | |

| THP-1 | Lysine-linked (this compound) | 0.12 | 0.36 |

| Cysteine-linked (DGN549-C) | 0.07 | 0.21 |

Table 3: In Vivo Efficacy of anti-FRα (mAb1) DGN549 ADCs in NCI-H2110 Xenograft Model

| Treatment Group | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Lysine-linked (this compound) | 100 | 75 |

| 200 | 95 | |

| Cysteine-linked (DGN549-C) | 100 | 85 |

| 200 | >100 (regression) |

Table 4: In Vivo Efficacy of anti-CD123 (mAb2) DGN549 ADCs in MOLM-13 Disseminated AML Model

| Treatment Group | Dose (µg/kg DGN549) | Median Lifespan Increase (%) |

| Vehicle Control | - | 0 |

| Lysine-linked (this compound) | 1 | >100 |

| 5 | >150 | |

| Cysteine-linked (DGN549-C) | 1 | >120 |

| 5 | >180 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Lysine-Linked this compound ADCs

-

Preparation of this compound: this compound, containing an N-hydroxysuccinimide (NHS) ester, is synthesized according to established chemical procedures.

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

-

Conjugation Reaction: this compound is dissolved in an organic co-solvent such as dimethylacetamide (DMA) and added to the antibody solution at a molar excess of 3-5 fold. The reaction is allowed to proceed at room temperature for 2-4 hours.

-

Purification: The resulting ADC is purified from unconjugated payload and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), protein concentration, and percentage of aggregation.

In Vitro Cytotoxicity Assay (WST-8 Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of appropriate culture medium and incubated for 24 hours.

-

ADC Treatment: A serial dilution of the this compound ADC is prepared and added to the cells. Control wells include untreated cells and cells treated with a non-targeting ADC.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 2-4 hours, and the absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 5-10 x 10^6 cells) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound ADC at different doses). The ADC is administered intravenously.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study endpoint may be a specific time point or when tumors reach a maximum allowed size.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Conclusion

This compound is a highly potent DNA mono-alkylating agent that serves as an effective payload for the development of ADCs. Its distinct mechanism of action, which avoids DNA cross-linking, offers a potential for an improved safety and efficacy profile. The preclinical data demonstrate significant anti-tumor activity in both in vitro and in vivo models. The experimental protocols provided herein offer a foundation for the further investigation and application of this compound in the design of novel cancer therapeutics.

References

The Core Structure and Mechanism of DGN549-L: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Indolinobenzodiazepine-Based Compound DGN549-L

Introduction

This compound is a potent DNA alkylating agent, a member of the indolinobenzodiazepine class of compounds, designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] Its mechanism of action centers on the covalent modification of DNA, leading to the disruption of essential cellular processes and ultimately inducing cell death. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C58H58N8O13 and a molecular weight of 1075.15 g/mol .[4] The core structure features an indolinobenzodiazepine moiety, which is responsible for its DNA alkylating activity. The "-L" suffix in its name designates that this particular derivative is functionalized with a linker terminating in an N-hydroxysuccinimide (NHS) ester. This NHS ester allows for covalent conjugation to primary amines, such as the lysine residues present on monoclonal antibodies, forming a stable amide bond.[5]

Mechanism of Action: DNA Alkylation and Cellular Consequences

As a DNA alkylating agent, this compound covalently modifies DNA, primarily at the N7 position of guanine bases.[5] This alkylation disrupts the normal structure and function of DNA, interfering with critical cellular processes like DNA replication and transcription. The presence of these DNA adducts triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[5]

Signaling Pathways Involved in this compound Induced Cell Death

The cellular response to DNA damage induced by alkylating agents like this compound is complex and involves multiple signaling pathways. A critical initial step is the recognition of the DNA adducts by the DNA mismatch repair (MMR) system, particularly the MutSα complex.[1] This recognition can initiate a signaling cascade that leads to apoptosis, in some cases, independently of the p53 tumor suppressor protein.[1]

In addition to apoptosis, extensive DNA alkylation can also lead to a regulated form of necrosis, which is dependent on the activity of poly(ADP-ribose) polymerase (PARP).[6] Overactivation of PARP in response to widespread DNA damage can lead to the depletion of cellular NAD+ and ATP, resulting in energy collapse and necrotic cell death.[6]

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 6. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Core of DGN549-L: A Deep Dive into a DNA-Alkylating Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles and preclinical data surrounding the DGN549-L payload, a potent DNA-alkylating agent designed for the development of next-generation antibody-drug conjugates (ADCs). This compound, an indolinobenzodiazepine dimer, represents a class of cytotoxic agents that induce cell death through a well-defined mechanism of DNA interaction. This document provides a comprehensive overview of its mechanism of action, conjugation strategies, and a summary of key preclinical findings, offering valuable insights for researchers in the field of targeted cancer therapy.

Introduction to this compound and its Role in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and therapeutic window. This compound is a DNA alkylator that can be conjugated to antibodies via lysine residues.[2][3] It belongs to the pyrrolobenzodiazepine (PBD) dimer family, a class of compounds known for their potent antitumor activity.[4] PBD dimers function by cross-linking DNA, a mechanism that is effective in both dividing and non-dividing cells.[]

A cysteine-reactive version, DGN549-C, has also been developed to allow for site-specific conjugation, which can lead to more homogeneous ADCs with potentially improved therapeutic indices.[4][6] This guide will delve into the comparative preclinical data of lysine- and cysteine-conjugated DGN549 ADCs.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxic activity of DGN549 stems from its ability to act as a DNA alkylating agent. As a PBD dimer, it binds to the minor groove of DNA and forms interstrand cross-links.[1][2] This covalent modification of DNA is highly disruptive to essential cellular processes.

The sequence of events leading to cell death is as follows:

-

ADC Internalization: The ADC, upon binding to a specific antigen on the surface of a cancer cell, is internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal enzymes cleave the linker connecting the antibody to the DGN549 payload.

-

DNA Binding and Cross-linking: The released DGN549 payload translocates to the nucleus and binds to the minor groove of the DNA. It then forms a covalent bond between two DNA strands, creating an interstrand cross-link.

-

Cell Cycle Arrest and Apoptosis: The DNA cross-link stalls DNA replication and transcription, leading to cell cycle arrest and the activation of the apoptotic signaling cascade, ultimately resulting in programmed cell death.

Data Presentation: Preclinical Efficacy of DGN549 ADCs

Preclinical studies have systematically evaluated the in vitro and in vivo efficacy of ADCs constructed with the DGN549 payload. A key study compared the performance of ADCs generated through heterogeneous lysine-directed conjugation versus site-specific cysteine-directed conjugation.[6]

In Vitro Cytotoxicity

The in vitro potency of DGN549 ADCs was assessed against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Cytotoxicity of Anti-FRα (mAb1) DGN549 ADCs [6]

| Cell Line | ADC Format | ADC IC50 (ng/mL) | Payload IC50 (pM) |

| NCI-H2110 | Lysine-linked (2a) | 0.3 | 1.8 |

| CYSMAB (2b) | 0.2 | 1.2 | |

| KB | Lysine-linked (2a) | 0.1 | 0.6 |

| CYSMAB (2b) | 0.07 | 0.4 |

Table 2: In Vitro Cytotoxicity of Anti-CD123 (mAb2) DGN549 ADCs [6]

| Cell Line | ADC Format | ADC IC50 (ng/mL) | Payload IC50 (pM) |

| MOLM-13 | Lysine-linked (3a) | 0.03 | 0.2 |

| CYSMAB (3b) | 0.02 | 0.1 | |

| THP-1 | Lysine-linked (3a) | 0.1 | 0.6 |

| CYSMAB (3b) | 0.06 | 0.4 |

In Vivo Efficacy in Xenograft Models

The antitumor activity of DGN549 ADCs was evaluated in mouse xenograft models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).

Table 3: In Vivo Efficacy of Anti-FRα (mAb1) DGN549 ADCs in NCI-H2110 NSCLC Xenograft Model [6]

| Treatment Group | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%T/C) | Outcome |

| Lysine-linked (2a) | 3 | Minimally Active | Similar to CYSMAB |

| CYSMAB (2b) | 3 | Minimally Active | Similar to Lysine-linked |

| Lysine-linked (2a) | 9 | - | Durable Complete Regressions |

| CYSMAB (2b) | 9 | - | Durable Complete Regressions |

Table 4: In Vivo Efficacy of Anti-CD123 (mAb2) DGN549 ADCs in MOLM-13 AML Disseminated Model [6]

| Treatment Group | Dose (µg/kg DGN549) | Lifespan Increase (%) |

| Lysine-linked (3a) | 0.1 | 59 |

| CYSMAB (3b) | 0.1 | 262 |

| Lysine-linked (3a) | ≥ 1 | Sustained |

| CYSMAB (3b) | ≥ 1 | Sustained |

These data suggest that while both lysine- and cysteine-conjugated DGN549 ADCs are highly potent, the site-specific conjugation may offer a significant therapeutic advantage in certain models.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of DGN549 ADCs.

Synthesis of DGN549-C (Cysteine-Reactive Payload)

The synthesis of the cysteine-reactive DGN549-C is achieved from the lysine-reactive this compound.[6]

Protocol:

-

Dissolve this compound (1a) in a suitable organic solvent.

-

Add N-(2-aminoethyl)maleimide hydrochloride.

-

The reaction proceeds via acylation to yield DGN549-C (1b).[6]

ADC Conjugation

Lysine Conjugation (to generate ADCs 2a and 3a):

-

The antibody is incubated with a titrated amount of this compound (1a) in a suitable buffer system.

-

The reaction is monitored to achieve a drug-to-antibody ratio (DAR) of approximately 2.5 to 3.0.[6]

Cysteine Conjugation (to generate ADCs 2b and 3b):

-

Engineered antibodies with a serine to cysteine mutation at position 442 (EU numbering) in the heavy chain are used.[6]

-

The antibody is partially reduced to expose the engineered cysteine residues.

-

The reduced antibody is then reacted with DGN549-C (1b).

In Vitro Cytotoxicity Assay

Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of the DGN549 ADCs or control articles.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-8).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

In Vivo Xenograft Studies

NSCLC Xenograft Model (NCI-H2110):

-

Female SCID mice are inoculated subcutaneously with NCI-H2110 cells.

-

When tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

ADCs are administered intravenously at specified doses.

-

Tumor volume and body weight are monitored regularly.

-

Efficacy is determined by comparing tumor growth in treated groups versus the vehicle control group (%T/C).[6]

AML Disseminated Model (MOLM-13):

-

Female SCID mice are inoculated intravenously with MOLM-13 cells.

-

Treatment with ADCs or vehicle control is initiated.

-

Animal survival is monitored, and the percent increase in lifespan is calculated for treated groups compared to the control group.[6]

Conclusion and Future Directions

The this compound payload and its derivatives have demonstrated significant potential in preclinical studies for the development of highly potent and effective antibody-drug conjugates. Its mechanism of action, DNA interstrand cross-linking, offers a distinct advantage in targeting a broad range of cancer cells. The comparative analysis of lysine versus site-specific cysteine conjugation highlights the importance of conjugation chemistry in optimizing the therapeutic index of ADCs. While the preclinical data are promising, further investigation into the clinical translation of DGN549-based ADCs is warranted. Future research should focus on identifying predictive biomarkers for patient selection and exploring combination therapies to further enhance the antitumor activity of this promising class of targeted agents. As of late 2025, there is no publicly available information on DGN549-based ADCs entering clinical trials.

References

The Role of DGN549-L in Targeted Cancer Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, conjugation chemistry, and preclinical evaluation. We will explore the critical comparison between lysine-directed conjugation using this compound and site-specific conjugation strategies, summarizing key quantitative data and outlining detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biotherapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The efficacy of an ADC is contingent on the interplay of its three core components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[2][3]

DGN549 is a highly cytotoxic DNA alkylating agent from the indolinobenzodiazepine class.[1][4] The "-L" designation in this compound signifies its design for conjugation to lysine residues on the monoclonal antibody.[1][5] This approach, while historically common, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[1] Recent research has focused on comparing this traditional method with site-specific conjugation techniques to optimize ADC design and improve clinical outcomes.[1][4]

Mechanism of Action

The therapeutic strategy of a this compound-based ADC involves a multi-step process to achieve targeted tumor cell killing:

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[1]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[6]

-

Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active DGN549 payload.[6]

-

DNA Alkylation and Cell Death: The released DGN549, a potent DNA alkylator, covalently binds to DNA. This interaction disrupts DNA replication and transcription, leading to catastrophic DNA damage and subsequent apoptotic cell death.[5][7]

The lipophilic nature of payloads like DGN549 may also enable a "bystander effect," where the released drug can diffuse across cell membranes to kill neighboring antigen-negative cancer cells within the tumor microenvironment.[6]

Quantitative Data Summary

Preclinical studies have systematically evaluated the in vitro and in vivo activity of DGN549-based ADCs. The following tables summarize the types of quantitative data generated in these evaluations, comparing lysine-conjugated (this compound) and site-specific cysteine-conjugated (DGN549-C) ADCs.

Table 1: In Vitro Cytotoxicity of DGN549 ADCs

| Cell Line | Target Antigen | ADC Format | Drug-to-Antibody Ratio (DAR) | IC50 (ng/mL) |

| NCI-H2110 | Folate Receptor α (FRα) | Lysine-linked (this compound) | ~3.5 | Data not available in snippets |

| NCI-H2110 | Folate Receptor α (FRα) | Site-specific (DGN549-C) | ~2.0 | Data not available in snippets |

| MOLM-13 | CD123 | Lysine-linked (this compound) | ~3.5 | Data not available in snippets |

| MOLM-13 | CD123 | Site-specific (DGN549-C) | ~2.0 | Data not available in snippets |

| In vitro potency of ADCs generally correlates with the Drug-to-Antibody Ratio (DAR).[1] |

Table 2: In Vivo Efficacy of Anti-FRα DGN549 ADCs in NCI-H2110 Xenograft Model

| Treatment Group | Dose (mg/kg Payload) | Tumor Growth Inhibition (%) | Therapeutic Index |

| Vehicle Control | - | 0 | - |

| Lysine-linked (this compound) | Various doses | Data not available in snippets | Reference |

| Site-specific (DGN549-C) | Various doses | Data not available in snippets | Improved[1][4] |

| Site-specific conjugation of DGN549 can lead to an improved therapeutic index, though the benefit may vary depending on the antibody and target.[1][4] |

Table 3: In Vivo Efficacy of Anti-CD123 DGN549 ADCs in MOLM-13 Disseminated AML Model

| Treatment Group | Dose (µg/kg DGN549) | Outcome |

| Vehicle Control | - | No significant increase in lifespan |

| Lysine-linked (this compound) | ≥ 1 | Sustained lifespan increase |

| Site-specific (DGN549-C) | ≥ 1 | Sustained lifespan increase |

| Both lysine-linked and site-specific anti-CD123 ADCs showed potent activity in this survival model.[1] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel ADCs. The following sections outline the key experimental protocols employed in the preclinical assessment of this compound ADCs.

Synthesis and Conjugation of this compound ADCs

The generation of lysine-conjugated ADCs involves the chemical attachment of the this compound payload to surface-accessible lysine residues on the antibody.

-

Payload Preparation: this compound is reversibly sulfonated at the imine moiety by treatment with a 5-fold molar excess of sodium bisulfite in a 9:1 mixture of N,N-dimethylacetamide (DMA) and 50 mM sodium succinate, pH 5.0.[1]

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, such as 15 mM HEPES at pH 8.5, containing 10% DMA.[1]

-

Conjugation Reaction: The sulfonated this compound is added in a 3- to 5-fold molar excess to the antibody solution.[1]

-

Incubation: The reaction is allowed to proceed for 3-4 hours at room temperature to facilitate the formation of covalent bonds between the payload and lysine residues.[1]

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated payload and aggregates. Characterization includes determining the average DAR and confirming the integrity of the conjugate.

In Vitro Cytotoxicity Assay

The potency of the ADCs is assessed against cancer cell lines expressing the target antigen.

-

Cell Plating: Target cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: Cells are treated with serial dilutions of the this compound ADC, a non-targeting control ADC, and free DGN549 payload for a specified duration (e.g., 5 days).[8]

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).[8]

-

Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using a four-parameter curve fit to determine the potency of the ADC.[8]

In Vivo Xenograft Studies

The anti-tumor activity of this compound ADCs is evaluated in immunocompromised mouse models bearing human tumor xenografts.

-

Tumor Implantation: Female immunodeficient mice (e.g., SCID mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., NCI-H2110).[1][8]

-

Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size, and animals are randomized into treatment groups.

-

ADC Administration: Mice are administered the this compound ADC, a control ADC, or vehicle via intravenous injection at specified doses and schedules.[3]

-

Efficacy Monitoring: Tumor volume and body weight are measured regularly throughout the study. The study endpoint may be a specific time point or when tumors reach a maximum allowed size.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the vehicle control group. Survival curves are generated for disseminated tumor models.[1]

Conclusion and Future Directions

This compound is a critical component in the development of ADCs targeting various cancers. Its potent DNA-alkylating mechanism provides a powerful means of inducing tumor cell death. Preclinical evidence highlights that while lysine-conjugated this compound ADCs are highly effective, the therapeutic index may be further enhanced through site-specific conjugation strategies.[1][4] The choice of conjugation chemistry is a critical design feature that must be evaluated on a case-by-case basis, considering the specific antibody, target antigen, and tumor model.[4] Future research will continue to focus on optimizing ADC design, including the exploration of novel payloads, innovative linkers, and new tumor targets to further advance the field of targeted cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

DGN549-L: A Technical Whitepaper on Physicochemical Properties and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the available physicochemical properties of this compound, its mechanism of action, and key experimental protocols related to its use. The information is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of targeted cancer therapeutics. While a complete public record of all physicochemical parameters is not available, this guide consolidates known data to facilitate further research and application.

Physicochemical Properties of this compound

This compound is a complex small molecule designed for conjugation to monoclonal antibodies. The following table summarizes its known physicochemical properties based on available data.

| Property | Value | Reference |

| Chemical Formula | C₅₈H₅₈N₈O₁₃ | [1][2] |

| Molecular Weight | 1075.13 g/mol | [1][3][4] |

| CAS Number | 1884276-68-9 | [1][2][4] |

| Appearance | Powder | [4] |

| Solubility | 10 mM in DMSO | [3][] |

| Storage Conditions | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months. | [4] |

Note: Data on properties such as melting point, pKa, and a comprehensive solubility profile in various solvents are not publicly available at the time of this publication.

Mechanism of Action: DNA Alkylation

This compound functions as the cytotoxic payload within an ADC. Its mechanism of action is centered on the alkylation of DNA, a process that introduces alkyl groups into the DNA structure, leading to irreversible damage and subsequent cell death.[6] This cytotoxic activity is particularly effective against rapidly dividing cancer cells.[6]

When incorporated into an ADC, this compound is selectively delivered to tumor cells expressing the target antigen of the monoclonal antibody. The general mechanism of action for an ADC employing a DNA alkylating payload like DGN549 is a multi-step process.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. Once inside, the complex is trafficked to lysosomes, where the linker connecting this compound to the antibody is cleaved, releasing the cytotoxic payload. The released DGN549 then translocates to the nucleus, where it alkylates DNA, leading to catastrophic DNA damage and triggering apoptosis (programmed cell death).

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, protocols for the synthesis of related compounds and for the conjugation of this compound to antibodies are available in the scientific literature.

Synthesis of DGN549-C from this compound

DGN549-C, a derivative of this compound, is used for cysteine-based antibody conjugation. The synthesis involves the acylation of N-(2-aminoethyl)maleimide hydrochloride with this compound.[7]

Materials:

-

This compound

-

N-(2-aminoethyl)maleimide hydrochloride

-

Appropriate solvent system (e.g., as described in the referenced literature)

Procedure: A detailed procedure can be found in the supporting information of the cited reference.[7] Generally, the protocol involves dissolving this compound and N-(2-aminoethyl)maleimide hydrochloride in a suitable solvent and allowing the reaction to proceed under controlled conditions to yield DGN549-C.[7]

Antibody-Drug Conjugation

This compound is designed for conjugation to antibodies via lysine residues.[8][9][10][11] The N-hydroxysuccinimide (NHS) ester on this compound reacts with the primary amines of lysine residues on the antibody to form a stable amide bond.[7]

General Protocol for Lysine Conjugation:

-

Antibody Preparation: The antibody is prepared in a suitable buffer at a specific concentration and pH.

-

Payload Preparation: this compound is dissolved in an organic solvent like DMSO.

-

Conjugation Reaction: The this compound solution is added to the antibody solution and incubated at a controlled temperature to allow the conjugation reaction to occur. The ratio of this compound to the antibody is a critical parameter that influences the drug-to-antibody ratio (DAR).

-

Purification: The resulting ADC is purified to remove unconjugated payload and other impurities. This is often achieved using techniques like size exclusion chromatography or dialysis.

-

Characterization: The purified ADC is characterized to determine the DAR, purity, and other quality attributes.

Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a valuable analytical technique for characterizing ADCs, including those containing DGN549.[7] It separates molecules based on their hydrophobicity. For ADCs, HIC can be used to assess the heterogeneity of the conjugate, which arises from variations in the number of conjugated drug molecules (DAR).[7] Lysine-conjugated ADCs, such as those with this compound, often exhibit a broad peak in HIC due to the heterogeneous nature of the conjugation.[7]

Conclusion

This compound is a critical component in the development of innovative ADCs for cancer therapy. Its potent DNA alkylating mechanism provides a powerful means of inducing cancer cell death. This technical guide summarizes the currently available physicochemical properties and provides an overview of its mechanism of action and relevant experimental protocols. While more comprehensive data on certain physicochemical parameters would be beneficial, the information presented here offers a solid foundation for researchers and drug developers working with this promising cytotoxic payload. As research in this area continues, a more complete profile of this compound is anticipated to become available, further aiding in the optimization of ADC design and efficacy.

References

- 1. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|1884276-68-9|COA [dcchemicals.com]

- 6. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DGN549-L Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, application, and performance of the DGN549-L linker-payload, a critical component in the development of Antibody-Drug Conjugates (ADCs). The document details the linker's structure, conjugation methodology, and the mechanism of action of the resulting ADCs, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a linker-payload conjugate designed for the targeted delivery of a potent cytotoxic agent to cancer cells. It comprises two key components:

-

DGN549 Payload: A highly potent DNA alkylating agent based on an indolinobenzodiazepine (IGN) dimer core. This payload induces cell death by cross-linking DNA, leading to catastrophic DNA damage.[1][2][3][4]

-

Linker System: A peptide-based linker designed to connect the DGN549 payload to a monoclonal antibody (mAb). The "-L" designation specifically refers to a configuration optimized for conjugation to lysine residues on the antibody.[2][5]

The primary application of this compound is in the creation of ADCs, which leverage the specificity of antibodies to deliver the cytotoxic payload directly to tumor cells expressing a target antigen, thereby minimizing off-target toxicity and improving the therapeutic index.[5][6]

This compound Linker Chemistry and Structure

The this compound linker is a multi-component system engineered for stability in circulation and efficient payload release within the target cell. Its chemical structure is designed to facilitate conjugation and ensure the ADC's efficacy.

Core Components of the this compound Linker-Payload (Compound 1a):

-

Payload (DGN549): An indolinobenzodiazepine pseudo-dimer that acts as a DNA alkylator.[7]

-

Peptide Spacer: A dipeptide sequence, specifically L-alanyl-L-alanine, which is designed to be cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant inside the target cancer cell.[8][9]

-

Adipic Acid Spacer: A 6-carbon chain that connects the peptide spacer to the conjugation handle, providing spatial separation between the antibody and the payload.

-

Conjugation Handle (NHS Ester): An N-hydroxysuccinimide ester reactive group. This functional group readily reacts with the primary amine of lysine residues on the surface of a monoclonal antibody, forming a stable amide bond.[5][10]

Below is a diagram illustrating the logical structure of the this compound linker-payload.

Caption: Logical components of the this compound linker-payload.

A cysteine-reactive version, named DGN549-C (Compound 1b), can be synthesized from this compound. This variant replaces the NHS ester with a maleimide group, allowing for site-specific conjugation to engineered cysteine residues in the antibody, which can lead to more homogeneous ADCs.[5]

Mechanism of Action of this compound ADCs

The efficacy of an ADC constructed with this compound relies on a multi-step process that begins with targeted binding and ends with payload-induced apoptosis.

-

Circulation & Targeting: The ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the DGN549 payload. The antibody component directs the ADC to tumor cells expressing the specific target antigen on their surface.

-

Binding & Internalization: The ADC binds to the target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, causing the cell to internalize the entire ADC-antigen complex into an endosome.

-

Lysosomal Trafficking & Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases (like Cathepsin B) within the lysosome cleave the L-alanyl-L-alanine peptide linker.

-

DNA Alkylation & Apoptosis: Once released from the linker, the DGN549 payload is free to diffuse out of the lysosome and into the nucleus. There, it binds to the minor groove of DNA and alkylates it, causing irreversible DNA damage. This damage triggers the cell's apoptotic machinery, leading to programmed cell death.

-

Bystander Effect: The DGN549 payload is relatively membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.

The signaling pathway from ADC internalization to cell death is illustrated below.

Caption: Mechanism of action for a this compound based ADC.

Quantitative Data Summary

The performance of ADCs synthesized with DGN549 linkers has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies, comparing lysine-conjugated (heterogeneous) and cysteine-conjugated (site-specific) ADCs.

Table 1: In Vitro Cytotoxicity of anti-FRα (mAb1) ADCs

| Cell Line | ADC Conjugate | Target Antigen | IC₅₀ (ng/mL Payload Equiv.) |

|---|---|---|---|

| NCI-H2110 | mAb1-DGN549-L (Lysine) | FRα | 0.05 |

| NCI-H2110 | mAb1-DGN549-C (Cysteine) | FRα | 0.08 |

| IGFR-1 | mAb1-DGN549-L (Lysine) | FRα | >100 |

| IGFR-1 | mAb1-DGN549-C (Cysteine) | FRα | >100 |

Table 2: In Vitro Cytotoxicity of anti-CD123 (mAb2) ADCs

| Cell Line | ADC Conjugate | Target Antigen | IC₅₀ (ng/mL Payload Equiv.) |

|---|---|---|---|

| MOLM-13 | mAb2-DGN549-L (Lysine) | CD123 | 0.007 |

| MOLM-13 | mAb2-DGN549-C (Cysteine) | CD123 | 0.007 |

| Ramos | mAb2-DGN549-L (Lysine) | CD123 | >100 |

| Ramos | mAb2-DGN549-C (Cysteine) | CD123 | >100 |

Table 3: In Vivo Efficacy of anti-FRα (mAb1) ADCs in NCI-H2110 Xenograft Model

| Treatment Group | Dose (μg/kg Payload) | Dosing Schedule | Tumor Growth Inhibition (%T/C) |

|---|---|---|---|

| mAb1-DGN549-L (Lysine) | 3 | Single Dose | 40% |

| mAb1-DGN549-C (Cysteine) | 3 | Single Dose | 35% |

| mAb1-DGN549-L (Lysine) | 9 | Single Dose | Complete Regression |

| mAb1-DGN549-C (Cysteine) | 9 | Single Dose | Complete Regression |

Table 4: In Vivo Efficacy of anti-CD123 (mAb2) ADCs in MOLM-13 Disseminated Model

| Treatment Group | Dose (μg/kg Payload) | Dosing Schedule | Median Lifespan Increase |

|---|---|---|---|

| mAb2-DGN549-L (Lysine) | 1 | Single Dose | > 2-fold |

| mAb2-DGN549-C (Cysteine) | 1 | Single Dose | > 2-fold |

| mAb2-DGN549-L (Lysine) | 3 | Single Dose | > 2-fold |

| mAb2-DGN549-C (Cysteine) | 3 | Single Dose | > 2-fold |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound based ADCs. The following sections provide adapted protocols based on established methods.

Synthesis of Cysteine-Reactive DGN549-C from this compound

This protocol describes the conversion of the lysine-reactive this compound to the cysteine-reactive DGN549-C.

Caption: Workflow for synthesizing DGN549-C from this compound.

Materials:

-

This compound (Compound 1a)

-

Aminoethylmaleimide hydrochloride

-

Triethylamine (TEA)

-

N,N-Dimethylacetamide (DMA)

-

Reverse-phase HPLC system

Procedure:

-

Dissolve this compound in DMA.

-

Add a molar excess of aminoethylmaleimide hydrochloride and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product using reverse-phase HPLC to yield DGN549-C (Compound 1b).

-

Lyophilize the pure fractions and characterize the final product by mass spectrometry.

Lysine-Directed Antibody Conjugation Protocol

This protocol details the conjugation of this compound to lysine residues on a monoclonal antibody.

Caption: Workflow for lysine-directed antibody conjugation.

Materials:

-

Monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound stock solution in DMA.

-

Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200).

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare the antibody solution at the desired concentration in the reaction buffer.

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. The amount added will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching reagent like Tris or by proceeding directly to purification.

-

Purify the resulting ADC from unconjugated payload and reaction byproducts using SEC. The ADC will elute in the high molecular weight fractions.

-

Pool the ADC-containing fractions and concentrate using an appropriate ultrafiltration device.

-

Characterize the final ADC for DAR (by measuring absorbance at 280 nm and the payload's characteristic wavelength), monomer percentage/aggregation (by analytical SEC), and purity.

In Vitro Cytotoxicity Assay Protocol

This protocol outlines a method to determine the IC₅₀ of a this compound ADC against cancer cell lines.[11][12][13]

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines.

-

Complete cell culture medium.

-

This compound ADC and control articles (unconjugated antibody, free payload).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).[11]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add the diluted compounds.

-

Incubation: Incubate the plates for a period of 96-120 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Convert raw data to percentage cell viability relative to untreated control cells. Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) model to determine the IC₅₀ value.[11]

Mouse Xenograft Efficacy Study Protocol

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of a this compound ADC.[7][14][15]

Materials:

-

Immunodeficient mice (e.g., SCID or NSG).

-

Tumor cells for implantation.

-

This compound ADC and vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

-

Dosing: Administer the ADC (typically via intravenous injection) according to the planned dosing schedule (e.g., single dose).

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. Efficacy is typically measured as tumor growth inhibition (%T/C). For disseminated models, the endpoint is often survival.

Conclusion

The this compound linker-payload system represents a sophisticated approach in the design of antibody-drug conjugates. Its chemistry, featuring a protease-cleavable peptide and a lysine-reactive handle, allows for the creation of potent and targeted anti-cancer agents. The resulting ADCs demonstrate high efficacy in preclinical models, driven by the potent DNA alkylating payload and the potential for a bystander killing effect. The choice between lysine and site-specific cysteine conjugation can further modulate the therapeutic index, highlighting the importance of optimizing conjugation strategy for each specific ADC candidate. The detailed protocols and data presented in this guide provide a solid foundation for researchers and developers working with this promising ADC technology.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro cytotoxicity assay [bio-protocol.org]

- 4. This compound - Immunomart [immunomart.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DGN549-C | Drug-Linker Conjugates for ADC | 2058075-34-4 | Invivochem [invivochem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Biological Activity of DGN549-L: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN549-L is a highly potent, synthetic DNA alkylating agent belonging to the indolinobenzodiazepine (IGN) class of cytotoxic payloads.[1][2][3] It is designed for use in antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a small molecule drug.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: DNA Alkylation and Induction of Apoptosis

The primary mechanism of action of this compound is the alkylation of DNA, which leads to single-stranded DNA breaks.[2] Unlike some other DNA-interacting agents, DGN549 is a mono-alkylating agent, meaning it does not cross-link DNA strands. This modification has been shown to improve the in vivo tolerability of ADCs carrying this payload compared to DNA cross-linking agents. Once an ADC carrying this compound binds to its target antigen on a cancer cell surface, it is internalized, and the this compound payload is released within the cell. The released this compound then translocates to the nucleus, where it alkylates DNA, triggering the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).

Signaling Pathway of this compound Induced Cell Death

The following diagram illustrates the signaling cascade initiated by this compound-mediated DNA damage.

Quantitative Efficacy Data

The potency of this compound, when used in an ADC construct, has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical evaluations.

In Vitro Cytotoxicity of DGN549-ADCs

| ADC Target | Cell Line | Cancer Type | IC50 (pM) | Reference |

| c-Met | Various c-Met expressing lines | Various | Potent cytotoxicity observed | [6] |

| PSMA | DU145-PSMA | Prostate Cancer | ~20 | [7] |

In Vivo Antitumor Activity of DGN549-ADCs

| ADC Target | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| FRα | NCI-H2110 | Non-Small Cell Lung Cancer | 9 µg/kg | Durable complete regressions | [4] |

| CD123 | MOLM-13 | Acute Myeloid Leukemia | ≥ 1 µg/kg | Sustained lifespan increase | [4] |

| c-Met | MET amplified model | Various | Not specified | Highly active | [6] |

| c-Met | c-Met over-expressed (non-amplified) | Various | Not specified | More potent than DM4 conjugate | [6] |

| PSMA | CWR22Rv1 | Prostate Cancer | 30 µg/kg (Humabody-drug conjugate) | Complete responses | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound ADCs.

Experimental Workflow for ADC Evaluation

The overall process for evaluating a this compound based ADC is depicted in the workflow diagram below.

In Vitro Cytotoxicity Assay (MTT/XTT Protocol)

This protocol is a standard method for assessing the cytotoxic potential of an ADC in cancer cell lines.

Materials:

-

Target cancer cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound ADC and unconjugated antibody control

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in a complete culture medium.

-

Remove the overnight culture medium from the cells and add the ADC dilutions and controls.

-

Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for DNA alkylators).

-

Viability Assessment (MTT):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Viability Assessment (XTT):

-

Add the XTT reagent (mixed with an electron coupling agent) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of a this compound ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

Human tumor cell line for implantation

-

This compound ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

-

Sterile surgical and injection equipment

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the mice.

-

Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

ADC Administration: Administer the this compound ADC, vehicle, and control ADCs to the respective groups via an appropriate route (e.g., intravenous injection). Dosing can be single or multiple, depending on the study design.

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are often excised for further analysis.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion